6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Overview
Description
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with an imidazole ring The presence of a fluorophenyl group and a carboxylic acid moiety adds to its chemical complexity and potential biological activity
Mechanism of Action
Target of Action
Compounds containing the imidazole and thiazole moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they interact with various cellular targets .
Mode of Action
It’s known that imidazole and thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties have been found to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing imidazole and thiazole moieties have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with α-halo ketones under acidic conditions to yield the desired imidazo[2,1-b][1,3]thiazole scaffold . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as ZnO nanoparticles to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve yield and reduce production time. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the parent compound .
Scientific Research Applications
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has shown broad-spectrum antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Biological Studies: The compound’s ability to interact with biological targets such as enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 6-(4-Methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Uniqueness
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to its brominated, chlorinated, or methylated analogs. The fluorine atom’s electronegativity can influence the compound’s interaction with biological targets, potentially leading to improved efficacy and selectivity .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQPIXKMFXXTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627621 | |
Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951908-85-3 | |
Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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